molecular formula C26H27N3O2S2 B3020446 N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 851715-21-4

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B3020446
CAS No.: 851715-21-4
M. Wt: 477.64
InChI Key: ANMSTRUORMAGAV-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(Mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a novel synthetic compound provided for research and development purposes. This molecule features a complex structure incorporating indole and thiophene carboxamide moieties, a scaffold recognized in medicinal chemistry research for its potential in interacting with various biological targets . Compounds within this structural class have been investigated for their inhibitory activity against enzymes like sphingomyelin synthase 2 (SMS2) and neuronal nitric oxide synthase (nNOS) , indicating potential value for researching new therapeutic strategies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the specific characteristics and activity profiles of this compound within their experimental systems.

Properties

IUPAC Name

N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S2/c1-17-13-18(2)25(19(3)14-17)28-24(30)16-33-23-15-29(21-8-5-4-7-20(21)23)11-10-27-26(31)22-9-6-12-32-22/h4-9,12-15H,10-11,16H2,1-3H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMSTRUORMAGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, an indole moiety, and a mesitylamino group, which contribute to its unique pharmacological properties. The structural formula can be summarized as follows:

N 2 3 2 mesitylamino 2 oxoethyl thio 1H indol 1 yl ethyl thiophene 2 carboxamide\text{N 2 3 2 mesitylamino 2 oxoethyl thio 1H indol 1 yl ethyl thiophene 2 carboxamide}

1. Inhibition of Viral Replication

Recent studies have highlighted the compound's potential as an antiviral agent. It has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. For instance, compounds structurally related to this compound exhibited IC50 values ranging from 1.11 μM to 4.55 μM against RdRp, indicating significant antiviral activity . The mechanism involves binding to the active site of the enzyme, thereby preventing viral replication.

2. Antiproliferative Effects

In vitro studies have demonstrated that related indole derivatives exhibit antiproliferative activity against various cancer cell lines, including HeLa and MCF-7 cells. One such derivative showed an IC50 value of 0.34 μM against MCF-7 cells, indicating strong anticancer potential . The proposed mechanism involves cell cycle arrest and induction of apoptosis.

Biological Activity Data

The following table summarizes key biological activities associated with compounds similar to this compound:

Activity Target IC50 Value (μM) Reference
SARS-CoV-2 RdRp InhibitionViral replication1.11 - 4.55
AntiproliferativeHeLa cells0.52
AntiproliferativeMCF-7 cells0.34
AntiproliferativeHT-29 cells0.86

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study conducted on a series of thiophene-based compounds revealed that modifications to the indole structure significantly enhanced RdRp inhibition. The most potent compound in this series exhibited an IC50 value of 1.11 μM, suggesting that structural optimization could lead to effective antiviral agents against COVID-19 .

Case Study 2: Anticancer Potential

In another investigation focusing on indole derivatives, researchers found that a specific compound induced apoptosis in cancer cell lines through tubulin polymerization inhibition. This mechanism was consistent with known effects of colchicine, a well-established anticancer drug . The findings suggest that this compound may share similar pathways and could be further explored for its anticancer properties.

Comparison with Similar Compounds

Structural Analog: N-(2-Nitrophenyl)thiophene-2-carboxamide

  • Core Similarities : Shares the thiophene-2-carboxamide moiety.
  • Key Differences: Substituents: Lacks the indole and mesitylamino groups; instead, it has a nitro-substituted phenyl ring. Structural Parameters:
  • Dihedral angles between thiophene and benzene rings: 13.53° and 8.50° (vs. flexible indole-mesityl linkage in the target compound).
  • No classical hydrogen bonds in crystal packing, relying on weak C–H⋯O/S interactions.

Structural Analog: N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide

  • Core Similarities : Contains an indole and thiophene-2-carboxamide group.
  • Key Differences: Substituents: Features a methyl group at the indole 2-position instead of the mesitylamino-thioether chain. Physicochemical Properties:
  • Molecular weight: 284.38 g/mol (vs. higher for the target compound due to mesityl group).
  • Reduced steric hindrance compared to the mesityl-substituted target.
  • Implications: The methyl group may improve lipophilicity but lacks the electronic modulation provided by the mesitylamino moiety.

Structural Analog: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Core Similarities : Shares a thiophene-derived scaffold.
  • Key Differences :
    • Saturation : Tetrahydrobenzo[b]thiophene core (saturated) vs. fully aromatic indole-thiophene system.
    • Functional Groups : Hydroxyphenyl and ethoxy groups introduce polar interactions absent in the target compound.
  • Implications : Saturation may reduce π-π stacking interactions critical for receptor binding, while polar groups enhance solubility.

Structural Analog: (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide

  • Core Similarities : Indole-derived framework.
  • Key Differences :
    • Functionalization : Thiosemicarbazide group instead of thiophene carboxamide.
    • Substituents : Chlorobenzyl group introduces halogen-based hydrophobicity.
  • Implications: Thiosemicarbazides are known for metal chelation, suggesting divergent biological mechanisms compared to the target compound’s carboxamide-thioether system.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Indole-Thiophene Mesitylamino, thioether ~450 (estimated) High steric bulk, potential metabolic stability
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-Benzene Nitrophenyl 278.29 Electrophilic nitro group, weak H-bonding
N-(2-(2-Methylindol-3-yl)ethyl)thiophene-2-carboxamide Indole-Thiophene Methylindole 284.38 Moderate lipophilicity
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrothiophene Hydroxyphenyl, ethoxy 390.14 Enhanced solubility, saturated core
(2Z)-N-(2-Chlorobenzyl)-thiosemicarbazide Indole-Thiosemicarbazide Chlorobenzyl 346.85 Metal chelation capacity

Research Findings and Implications

  • Synthetic Challenges: The mesitylamino-thioether linkage in the target compound requires multi-step synthesis, contrasting with simpler carboxamide formations in analogs .
  • Biological Relevance: Thiophene carboxamides (e.g., ) show genotoxicity risks, but the mesityl group may mitigate this via steric shielding .
  • Pharmacokinetic Considerations : The mesityl group’s hydrophobicity likely enhances membrane permeability but may reduce aqueous solubility, necessitating formulation optimization.

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